N-(2-hydroxyethyl)-3-nitrobenzamide N-(2-hydroxyethyl)-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 7399-69-1
VCID: VC3831428
InChI: InChI=1S/C9H10N2O4/c12-5-4-10-9(13)7-2-1-3-8(6-7)11(14)15/h1-3,6,12H,4-5H2,(H,10,13)
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCO
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol

N-(2-hydroxyethyl)-3-nitrobenzamide

CAS No.: 7399-69-1

Cat. No.: VC3831428

Molecular Formula: C9H10N2O4

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

N-(2-hydroxyethyl)-3-nitrobenzamide - 7399-69-1

Specification

CAS No. 7399-69-1
Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
IUPAC Name N-(2-hydroxyethyl)-3-nitrobenzamide
Standard InChI InChI=1S/C9H10N2O4/c12-5-4-10-9(13)7-2-1-3-8(6-7)11(14)15/h1-3,6,12H,4-5H2,(H,10,13)
Standard InChI Key OXWSGQUZWFJATM-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCO
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCO

Introduction

Chemical Identity and Physicochemical Properties

N-(2-Hydroxyethyl)-3-nitrobenzamide is identified by systematic IUPAC nomenclature as N-(2-hydroxyethyl)-3-nitrobenzamide. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O₄
Molecular Weight210.19 g/mol
Purity≥98%
Melting Point416–417 K
LogP0.3169
Topological Polar Surface Area (TPSA)92.47 Ų
Hydrogen Bond Donors/Acceptors2/4

The compound’s SMILES notation, O=C(NCCO)C1=CC=CC(=C1)N(=O)=O, highlights the nitro group at the benzene ring’s third position and the hydroxyethyl side chain . Its moderate LogP value suggests balanced hydrophilicity and lipophilicity, making it suitable for applications requiring solubility in both aqueous and organic media .

Synthesis and Manufacturing

Primary Synthetic Routes

N-(2-Hydroxyethyl)-3-nitrobenzamide is synthesized via condensation reactions. A representative method involves:

  • Condensation of Methyl 3-Nitrobenzoate with 2-Aminoethanol:
    Methyl 3-nitrobenzoate reacts with excess 2-aminoethanol in aqueous medium at room temperature, yielding the product after recrystallization from ethanol . This method achieves a 75% yield, with purity confirmed by NMR and mass spectrometry .

  • Amidation of 3-Nitrobenzoyl Chloride:
    3-Nitrobenzoyl chloride reacts with 2-aminoethanol in dichloromethane, using triethylamine as a base. The product is isolated via aqueous workup and column chromatography .

Quality Control and Characterization

Quality assurance involves HPLC, NMR (¹H and ¹³C), and mass spectrometry. For example, ¹H NMR spectra show characteristic peaks at δ 8.24 (d, J = 2 Hz, aromatic H), δ 7.76 (dd, J = 8.5 Hz, aromatic H), and δ 4.01 (t, hydroxyethyl CH₂) . Purity is validated to ≥98% using reverse-phase HPLC .

Structural and Crystallographic Insights

Molecular Geometry

X-ray crystallography reveals a planar benzamide core with the nitro group orthogonal to the aromatic ring (dihedral angle: 85.2°) . Intramolecular hydrogen bonds between the amide N–H and carbonyl O (2.02 Å) stabilize the conformation .

Crystal Packing

The compound crystallizes in a non-centrosymmetric space group (C222₁), forming pseudo-chiral helices through intermolecular N–H⋯O and O–H⋯O interactions . Layers stack via π-π interactions (3.48 Å between benzene rings), contributing to its thermal stability .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

N-(2-Hydroxyethyl)-3-nitrobenzamide is a precursor in non-ionic contrast agents (e.g., iodinated compounds for X-ray imaging) . The nitro group facilitates electrophilic substitution reactions, enabling iodine incorporation at the aromatic ring .

Polymer Chemistry

The compound’s amide and hydroxy groups participate in polycondensation reactions, forming heat-resistant polyamides and polyesters . Copolymers derived from this monomer exhibit enhanced mechanical strength and solubility .

Antimicrobial Activity

Derivatives demonstrate efficacy against Salmonella and Eimeria species in poultry. The nitro group’s electron-withdrawing effect enhances membrane permeability, disrupting microbial metabolism .

Computational and Spectroscopic Studies

Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-311+G(d,p)) predict a dipole moment of 5.23 D, aligning with its polar nature . The nitro group’s electron-withdrawing effect reduces the aromatic ring’s electron density (NPA charge: −0.32 e) .

Spectroscopic Correlations

  • IR Spectroscopy: Peaks at 1675 cm⁻¹ (C=O stretch) and 1530 cm⁻¹ (asymmetric NO₂ stretch) .

  • UV-Vis: λₘₐₓ = 265 nm (π→π* transition of nitrobenzene) .

Comparative Analysis with Analogues

CompoundMolecular Weight (g/mol)LogPApplication
N-(2-Hydroxyethyl)-3-nitrobenzamide210.190.32Pharmaceutical intermediates
2-Bromo-N-(2-hydroxyethyl)-3-nitrobenzamide289.081.0Antimicrobial agents
3-Hydroxy-N-(2-hydroxyethyl)benzamide195.18−0.45Polymer crosslinkers

The bromo derivative exhibits higher lipophilicity (LogP = 1.0), enhancing its penetration into lipid membranes . In contrast, the hydroxyl analogue’s negative LogP (−0.45) favors aqueous solubility .

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